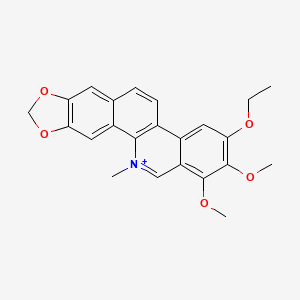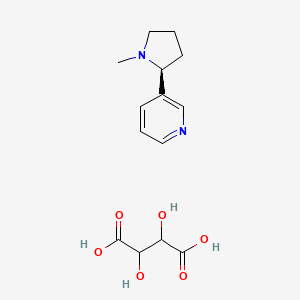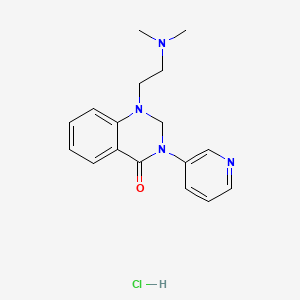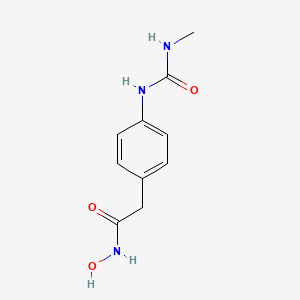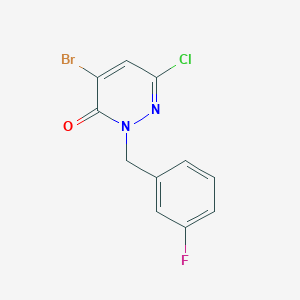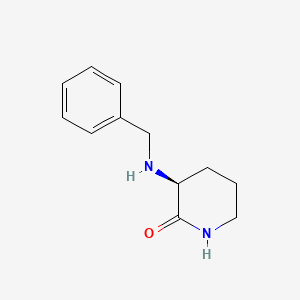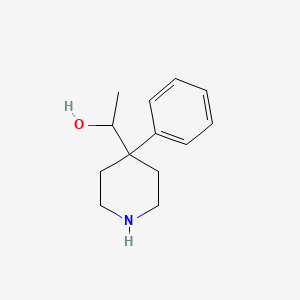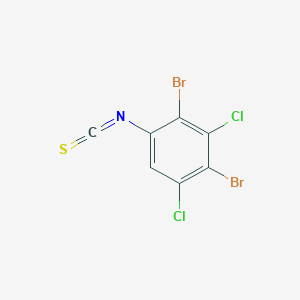
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-3,5-dichloroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.
Oxidation and Reduction:
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Scientific Research Applications
2,4-Dibromo-3,5-dichlorophenyl isothiocyanate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound includes studying its potential therapeutic effects and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect the function and activity of these molecules. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-3,5-dichlorophenyl isothiocyanate include:
2,5-Dichlorophenyl isothiocyanate: This compound has a similar structure but lacks the bromine atoms.
2,4-Dichlorophenyl isothiocyanate: This compound is another isothiocyanate derivative with similar applications in research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7HBr2Cl2NS |
|---|---|
Molecular Weight |
361.87 g/mol |
IUPAC Name |
2,4-dibromo-1,3-dichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBr2Cl2NS/c8-5-3(10)1-4(12-2-13)6(9)7(5)11/h1H |
InChI Key |
LNPZFDJMNGIBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
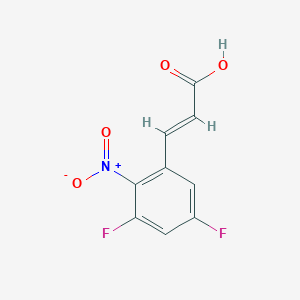
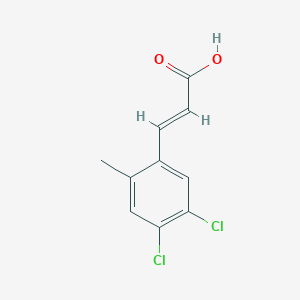
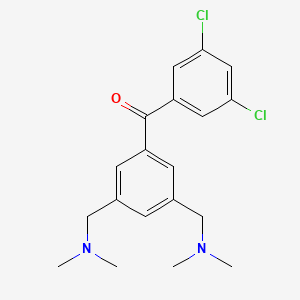
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
